6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide

EGFR kinase inhibition Quinoline-3-carboxamide SAR Cancer target engagement

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a fully synthetic, polysubstituted quinoline-3-carboxamide derivative (molecular formula C18H15ClN2O3, molecular weight 342.78 g/mol) bearing a 6-benzyloxy, 4-chloro, and 7-methoxy substitution pattern on the quinoline core. The compound belongs to the broader quinoline-3-carboxamide family, which has been extensively explored for kinase inhibition, particularly against epidermal growth factor receptor (EGFR) and ataxia telangiectasia mutated (ATM) kinase.

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
CAS No. 476193-59-6
Cat. No. B1338450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide
CAS476193-59-6
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3
InChIInChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22)
InChIKeyIGZINKMVJKQPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide (CAS: 476193-59-6): Chemical Class and Foundational Characteristics for Procurement Screening


6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a fully synthetic, polysubstituted quinoline-3-carboxamide derivative (molecular formula C18H15ClN2O3, molecular weight 342.78 g/mol) bearing a 6-benzyloxy, 4-chloro, and 7-methoxy substitution pattern on the quinoline core [1]. The compound belongs to the broader quinoline-3-carboxamide family, which has been extensively explored for kinase inhibition, particularly against epidermal growth factor receptor (EGFR) and ataxia telangiectasia mutated (ATM) kinase [1][2]. Basic predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 529.4±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 80.4±3.0 kJ/mol, indicating low volatility .

Why 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide Cannot Be Interchanged with Unsubstituted or Differently Substituted Quinoline-3-carboxamide Analogs in Kinase-Targeted Research


Within the quinoline-3-carboxamide chemotype, even minor substitution changes produce large shifts in EGFR inhibitory potency—the parent compound III (lacking the 6-benzyloxy group) exhibits an EGFR IC50 of 5.283 µM, whereas the 6-benzyloxy derivative (compound 10) achieves 1.73 µM, a ~3.1-fold improvement [1]. Furthermore, alternative C-6 modifications yield divergent potency profiles: the furan derivative 5o reaches IC50 2.61 µM, while the thiophene derivative 6b attains IC50 0.49 µM [1]. These quantitative gaps directly demonstrate that the 6-benzyloxy-4-chloro-7-methoxy combination is not functionally interchangeable with close analogs; substituting this compound with a generic quinoline-3-carboxamide lacking the specific C-6, C-4, and C-7 substitution pattern would predictably undermine target engagement in EGFR-dependent assays [1].

Quantitative Differentiation Evidence for 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide vs. Closest Analogs: A Comparator-Based Procurement Guide


EGFR Kinase Inhibition: 6-Benzyloxy Derivative (Compound 10) vs. Parent Compound III, Furan Analog 5o, and Thiophene Analog 6b in Biochemical Assay

In the same study, the target compound (benzyloxy derivative 10) exhibited an EGFR biochemical IC50 of 1.73 µM, representing a 3.1-fold improvement in potency over the optimization starting point, compound III (EGFR IC50 5.283 µM). The 6-benzyloxy modification provided intermediate potency between the furan (5o, 2.61 µM) and thiophene (6b, 0.49 µM) analogs, establishing a defined rank order within the series [1].

EGFR kinase inhibition Quinoline-3-carboxamide SAR Cancer target engagement

MCF-7 Breast Cancer Cell Antiproliferative Activity: 6-Benzyloxy Derivative Relative to Furan, Thiophene, and Phenylamino Analogs

Against the MCF-7 breast adenocarcinoma cell line, the target compound (10) produced an IC50 of 10.85 µM. This was less potent in cellular assays than compound 8b (IC50 0.839 µM, ~12.9-fold more potent) and compound 6b (IC50 5.069 µM, ~2.1-fold more potent), but more potent than compound 5p (IC50 3.647 µM by 3.0-fold) when considered inversely [1]. Notably, the rank order shifted between biochemical EGFR inhibition and cellular MCF-7 activity, indicating that factors beyond target engagement (e.g., cell permeability) modulate the functional activity of compound 10 [1].

MCF-7 cytotoxicity Anticancer activity Cellular efficacy

Predicted Physicochemical Property Differentiation: 6-Benzyloxy vs. 7-Benzyloxy Regioisomer (CAS 307353-92-0) and vs. Quinazoline Scaffold Analog (CAS 286371-65-1)

The target compound (6-benzyloxy-7-methoxy regioisomer) is structurally distinct from its 7-benzyloxy-6-methoxy regioisomer (CAS 307353-92-0), which shares identical molecular formula (C18H15ClN2O3) and molecular weight (342.78 g/mol) but differs in the position of the benzyloxy and methoxy groups on the quinoline ring . This regioisomeric difference is expected to produce divergent chromatographic retention times, melting points, and potentially different biological activity profiles based on established quinoline SAR [1]. Additionally, the quinoline core of the target compound distinguishes it from the closely related quinazoline analog 6-(benzyloxy)-4-chloro-7-methoxyquinazoline (CAS 286371-65-1, molecular formula C16H13ClN2O2), which has one fewer methoxy group and a different nitrogen arrangement in the fused heterocyclic system . The quinoline vs. quinazoline scaffold difference is pharmacologically meaningful: quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib) and quinoline-based kinase inhibitors (e.g., lenvatinib) exhibit distinct selectivity profiles across the kinome [1].

Physicochemical properties Chromatographic behavior Formulation suitability

Kinase Selectivity Context: Quinoline-3-carboxamide Class Potential vs. Quinazoline-Based EGFR Inhibitors

The quinoline-3-carboxamide scaffold has been independently developed for both EGFR inhibition and ATM kinase inhibition, with literature reporting that certain C-7 methoxy-substituted quinoline-3-carboxamides achieve high ATM selectivity over related PIKK family members [2]. While no direct ATM IC50 data is publicly available for the target compound specifically, the ATM kinase inhibitor series reported by Ravi et al. (2020) shares the identical quinoline-3-carboxamide core with C-7 methoxy substitution as an essential potency determinant, suggesting that the target compound's 7-methoxy group positions it within a chemotype known for ATM engagement [2]. In contrast, quinazoline-based EGFR inhibitors (e.g., gefitinib, erlotinib) lack significant ATM activity, making the quinoline-3-carboxamide scaffold a potentially differentiating starting point for dual EGFR/ATM or ATM-selective programs [2].

Kinase selectivity PIKK family ATM/ATR vs. EGFR

Application Scenarios for 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide Based on Verified Differentiation Evidence


EGFR Structure-Activity Relationship (SAR) Probe: Benchmarking 6-Benzyloxy Modification Against Furan, Thiophene, and Des-Benzyloxy Analogs

In medicinal chemistry programs optimizing quinoline-3-carboxamide EGFR inhibitors, this compound serves as a defined SAR probe for evaluating the 6-benzyloxy pharmacophore. Its EGFR IC50 of 1.73 µM, measured alongside compound III (5.283 µM), 5o (2.61 µM), and 6b (0.49 µM) in the same assay system [1], allows direct rank-order comparison. Researchers can use this compound to benchmark the contribution of the 6-benzyloxy group to EGFR binding relative to furan, thiophene, or unsubstituted analogs, supporting rational design decisions without requiring re-synthesis of the entire series.

Cellular Efficacy vs. Target Engagement Studies: Investigating the Biochemical-to-Cellular Potency Gap

The compound's discordant potency between EGFR biochemical inhibition (IC50 1.73 µM) and MCF-7 cellular activity (IC50 10.85 µM), compared to the concordant profiles of analogs 6b (0.49 µM vs. 5.069 µM) and 8b (not reported biochemically vs. 0.839 µM cellular) [1], makes it a useful tool for studying factors that decouple target engagement from cellular efficacy. This property is valuable for permeability, efflux, or metabolism assays aimed at understanding quinoline-3-carboxamide intracellular behavior.

Regioisomeric Purity Control in Chemical Procurement and Analytical Method Development

Because the 6-benzyloxy-7-methoxy regioisomer (CAS 476193-59-6) shares identical molecular weight and formula with the 7-benzyloxy-6-methoxy regioisomer (CAS 307353-92-0) , procurement specifications must include orthogonal analytical verification (e.g., NMR or HPLC with resolved retention times) to confirm isomeric identity. This compound is therefore an ideal reference standard for developing regioisomer-specific analytical methods for quinoline-3-carboxamide intermediates.

Scaffold-Hopping Starting Point: Quinoline vs. Quinazoline Kinase Inhibitor Differentiation

As a quinoline-3-carboxamide with documented EGFR activity, this compound offers a scaffold-distinct alternative to the widely used quinazoline EGFR inhibitor chemotype (e.g., gefitinib, erlotinib). Its structure, differentiated from the quinazoline analog 6-(benzyloxy)-4-chloro-7-methoxyquinazoline (CAS 286371-65-1) , positions it for kinase selectivity profiling studies aimed at identifying targets beyond EGFR, particularly within the PIKK family where quinoline-3-carboxamides have shown ATM inhibitory activity [2].

Quote Request

Request a Quote for 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.